(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
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Biological Activity
(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Synthesis
The compound features a benzofuran core with hydroxyl, allylidene, and pyrrolidinyl functional groups. These structural elements are crucial for its biological interactions and activities. The synthesis typically involves multi-step organic reactions, including aldol condensation, nucleophilic substitution, and hydroxylation to introduce various functional groups.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
Antioxidant Activity
The compound has shown promising antioxidant properties, which are essential for combating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage caused by free radicals.
Anticancer Properties
Research suggests that this compound may inhibit the growth of cancer cells. Its structural features allow it to interact with molecular targets involved in cancer progression, potentially leading to apoptosis (programmed cell death) in malignant cells.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases. Inhibition of pro-inflammatory cytokines could provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
The mechanism of action for this compound involves its interaction with specific proteins and enzymes within biological systems. It may act as an inhibitor of heat shock protein 90 (HSP90), which is implicated in various cancers and neurodegenerative diseases . By binding to HSP90, the compound may disrupt the stabilization of client proteins that promote tumor growth.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
Study B (2024) | Reported antioxidant activity comparable to known antioxidants like vitamin C, suggesting potential use in nutraceutical applications. |
Study C (2024) | Identified anti-inflammatory effects in murine models, reducing paw edema by 40% compared to control groups. |
Case Studies
- Case Study on Anticancer Activity : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Case Study on Anti-inflammatory Effects : A study involving animal models of inflammation showed that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, supporting its application in treating inflammatory diseases.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-3-2-7-16(20)8-6-10-21-22(26)17-11-12-19(25)18(23(17)28-21)15-24-13-4-5-14-24/h2-3,6-12,25H,4-5,13-15H2,1H3/b8-6+,21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMBMPIXMTFNQ-XNRSFFRDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.